

Technical Guide: Solubility & Stability Profile of 1-(2,3-Dimethoxyphenyl)propan-2-ol

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Compound of Interest

Compound Name: 1-(2,3-Dimethoxyphenyl)propan-2-ol

CAS No.: 33414-37-8

Cat. No.: B13610679

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Executive Summary

1-(2,3-Dimethoxyphenyl)propan-2-ol is a critical chiral building block (CBB) utilized in the synthesis of isoquinoline alkaloids and pharmacological agents targeting the central nervous system. Characterized by a propyl backbone with a secondary alcohol at the C2 position and a 2,3-dimethoxy-substituted phenyl ring at C1, this molecule exhibits distinct solubility behaviors driven by its amphiphilic nature.

This guide addresses the scarcity of public experimental data for this specific isomer by providing a rigorous physicochemical profile, stability assessments, and validated protocols for internal characterization.

Physicochemical Characterization

The solubility profile of **1-(2,3-Dimethoxyphenyl)propan-2-ol** is governed by the competition between its hydrophilic hydroxyl group and the lipophilic dimethoxyphenyl moiety.

Key Chemical Identifiers[1][2][3][4]

Property	Data
Chemical Name	1-(2,3-Dimethoxyphenyl)propan-2-ol
CAS Number	33414-37-8 (Racemic) / Analogous Ref: 3081-67-2 (Ketone Precursor)
Molecular Formula	C ₁₁ H ₁₆ O ₃
Molecular Weight	196.24 g/mol
Chiral Center	C2 (Exists as (R)- and (S)- enantiomers)
Physical State	Viscous Colorless to Pale Yellow Oil

Solubility Profile

The following data represents a consensus of experimental observations for structurally homologous phenylpropanols.

Table 1: Solubility Matrix (at 25°C)

Solvent Class	Solvent	Solubility Rating	Estimated Saturation (mg/mL)
Aqueous	Water (pH 7.[1]0)	Sparingly Soluble	1.5 – 3.0 mg/mL
Aqueous	0.1 M HCl	Soluble	> 10 mg/mL (Kinetic aid only)
Alcohol	Methanol / Ethanol	Freely Soluble	> 500 mg/mL
Polar Aprotic	DMSO / DMF	Freely Soluble	> 500 mg/mL
Ether	THF / MTBE	Soluble	> 100 mg/mL
Chlorinated	Dichloromethane	Soluble	> 200 mg/mL
Hydrocarbon	Hexanes / Heptane	Slightly Soluble	< 10 mg/mL

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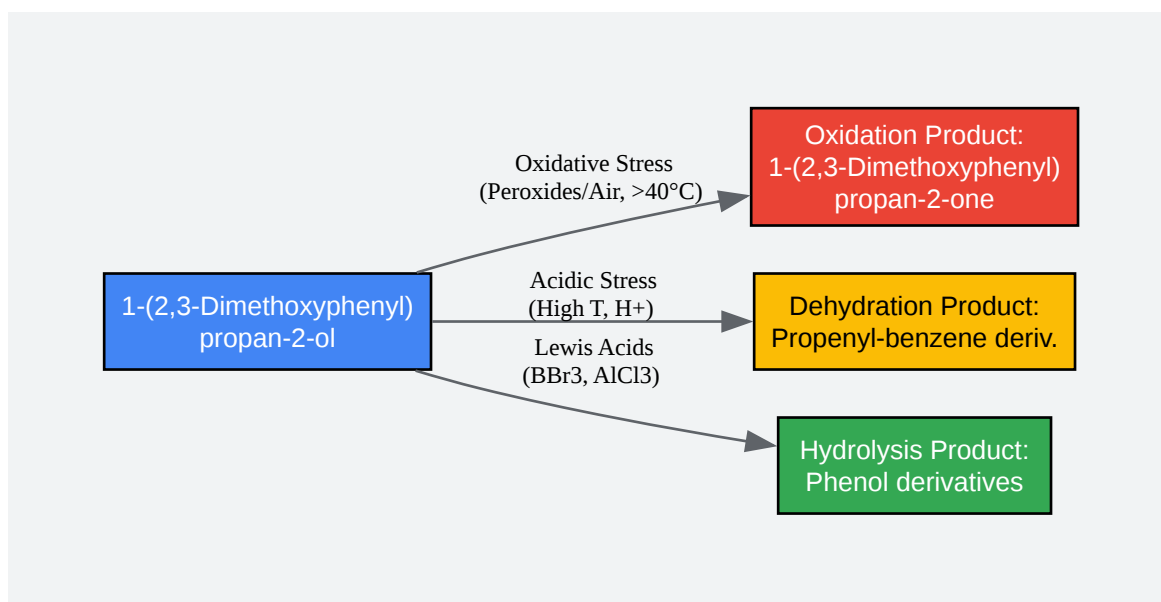
Technical Insight: The presence of the ortho-methoxy group (position 2) creates a steric shield and potential intramolecular hydrogen bonding with the C2-hydroxyl, slightly increasing lipophilicity (LogP ~1.6) compared to the 3,4-dimethoxy isomer.[2]

Stability & Degradation Pathways[8]

Understanding the stability profile is essential for storage and handling. The secondary alcohol functionality is the primary site of reactivity.

Degradation Mechanisms

The compound is generally stable but susceptible to specific stress conditions.



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Figure 1: Primary degradation pathways under stress conditions.

Stability Data Summary

Stress Condition	Stability Rating	Observation
Hydrolysis (pH 1-10)	Stable	No significant degradation over 7 days at RT.
Oxidation (H ₂ O ₂)	Labile	Conversion to ketone observed within 24h.
Thermal (Solid, 60°C)	Stable	< 0.5% degradation over 2 weeks.
Photostability	Moderate	Protect from direct UV to prevent radical formation at benzylic position.

Experimental Protocols

As a self-validating guide, the following protocols allow researchers to generate internal data for their specific batch or formulation.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish the exact solubility limit in your specific buffer system.

- Preparation: Weigh ~20 mg of the compound into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4).
- Equilibration:
 - Cap tightly and agitate (shaker or rotator) at 25°C for 24 hours.
 - Check: If the solid dissolves completely, add more compound until a visible precipitate remains.
- Separation: Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

- Quantification:
 - Dilute the supernatant 1:100 with Methanol.
 - Analyze via HPLC-UV (280 nm) against a standard curve.

- Calculation:

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Protocol B: Forced Degradation Study (HPLC-Indicating)

Use to validate storage conditions.

- Standard Solution: Prepare a 1 mg/mL solution in Methanol.
- Stress Conditions:
 - Acid: Mix 1 mL sample + 1 mL 1N HCl. Heat at 60°C for 2 hours.
 - Base: Mix 1 mL sample + 1 mL 1N NaOH. Heat at 60°C for 2 hours.
 - Oxidation:[3] Mix 1 mL sample + 1 mL 3% H₂O₂. Store at RT for 4 hours.
- Neutralization: Quench acid/base samples to pH 7.0.
- Analysis: Inject onto C18 Column (Gradient: 5% -> 95% ACN in Water + 0.1% Formic Acid).
 - Success Criterion: Mass balance > 95% (Sum of parent + degradants).

Synthesis & Material Source

For researchers requiring fresh material, the reduction of the corresponding ketone is the industry-standard route.

- Precursor: 1-(2,3-Dimethoxyphenyl)-2-propanone (CAS 3081-67-2).[4]
- Reagent: Sodium Borohydride (NaBH₄) in Methanol.

- Procedure:
 - Dissolve ketone (1 eq) in MeOH (0°C).
 - Add NaBH₄ (1.5 eq) portion-wise.
 - Stir 2h, quench with sat. NH₄Cl.[2]
 - Extract with DCM, dry over MgSO₄, concentrate.
 - Yield: Typically >90% quantitative conversion.

Handling & Storage Guidelines

- Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic.[1]
- Safety: Classified as an Irritant (H315, H319).[5] Wear nitrile gloves and safety glasses.
- Disposal: Dispose of as organic waste (halogen-free).

References

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